3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-6-2-3-7-8(4-6)14-10(12)9(5-11)13-7/h6H,2-4H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFYCUCLAJJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N=C(C(=N2)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312258 | |
| Record name | 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63630-24-0 | |
| Record name | NSC251926 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with 2-methyl-1,2-diaminocyclohexane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
The quinoxaline scaffold is widely modified for diverse applications. Below is a comparison with select analogues:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Impact on Polarity: The target compound’s nitrile and amino groups contribute to higher polarity compared to halogenated or aryl-substituted analogues (e.g., 339017-56-0), which exhibit greater lipophilicity .
Thermal Stability :
- The target compound’s boiling point (368.4°C) is lower than that of bulkier analogues (e.g., 339336-48-0), likely due to reduced intermolecular van der Waals interactions .
Reactivity: The amino group in the target compound enables functionalization (e.g., acylation), whereas halogenated analogues (e.g., 339017-56-0) may undergo nucleophilic substitution or participate in halogen bonding .
Research Findings and Data Gaps
Experimental Limitations
- Crystallographic Data: SHELX-based crystallography (e.g., SHELXL, SHELXS) has been pivotal in resolving structures of quinoxaline derivatives .
- Safety and Toxicity : Hazard codes and safety data for the target compound remain undocumented, unlike some halogenated analogues with established risk profiles .
Biological Activity
3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anticonvulsant, anti-inflammatory, and antibacterial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile can be represented as follows:
This compound features a tetrahydroquinoxaline core with an amino group and a carbonitrile substituent, which are critical for its biological activity.
1. Anticancer Activity
Research has demonstrated that quinoxaline derivatives exhibit promising anticancer properties. In a study evaluating various quinoxaline derivatives against multiple cancer cell lines, 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile was found to inhibit the growth of several cancer types. For instance:
These results indicate that the compound is significantly more effective than traditional chemotherapeutics like doxorubicin.
2. Anticonvulsant Activity
A study on the anticonvulsant properties of tetrahydroquinoxaline derivatives highlighted that compounds similar to 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile showed considerable efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity.
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory marker expression. It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study 1: Anticancer Evaluation
In a systematic evaluation of quinoxaline derivatives for anticancer activity published in MDPI, compound 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile was subjected to cytotoxicity assays against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the amino group in enhancing cytotoxic effects.
Case Study 2: Anticonvulsant Mechanism
A detailed investigation into the anticonvulsant effects revealed that this compound could enhance GABA receptor activity through allosteric modulation. This finding was corroborated by electrophysiological studies showing increased inhibitory postsynaptic currents in treated neurons.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at the amino and carbonitrile positions significantly influence the biological activity of tetrahydroquinoxaline derivatives. Electron-donating groups generally enhance activity while electron-withdrawing groups tend to diminish it.
Q & A
Q. Table 1. Key Spectral Benchmarks for Characterization
| Technique | Diagnostic Features | Reference |
|---|---|---|
| FT-IR | 2250 cm⁻¹ (C≡N), 3174–3312 cm⁻¹ (NH₂) | |
| ¹H NMR (DMSO-d6) | δ 1.2–1.5 (CH₃), δ 6.8–7.5 (aromatic H) | |
| X-ray Diffraction | C8–N1–C7–C6 torsion angle = ~120° |
Q. Table 2. Computational Parameters for Reduction Potential Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Basis Set | 6-31G | |
| Software | Gaussian 09 | |
| Optimized States | Neutral, radical anion, dianion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
